Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-
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Overview
Description
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- is an organic compound that features a trifluoromethyl group and a diazirine ring attached to a phenyl ring
Preparation Methods
The synthesis of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- typically involves multiple steps. One common method starts with the reaction of a halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. The final step involves reacting this mixture with a hydroxylamine salt to yield the desired compound .
Chemical Reactions Analysis
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl ring are replaced by other groups. Typical reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various pharmaceuticals, dyestuffs, and agrochemicals.
Biology: The compound is utilized in photoaffinity labeling, a technique used to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with target molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to covalently attach to proteins and other biomolecules, enabling their study .
Comparison with Similar Compounds
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- can be compared to other similar compounds such as:
4’-Trifluoromethylacetophenone: This compound also contains a trifluoromethyl group but lacks the diazirine ring, making it less reactive in photoaffinity labeling applications.
1-(3-(Trifluoromethyl)phenyl)ethanone oxime: This compound features an oxime group instead of a diazirine ring, which alters its reactivity and applications.
The presence of the diazirine ring in Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- makes it unique and particularly valuable for applications requiring photoactivation .
Properties
Molecular Formula |
C10H7F3N2O |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,1H3 |
InChI Key |
CYJMBCIRKFTBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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